molecular formula C16H14BrClN6O3S B213786 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Número de catálogo B213786
Peso molecular: 485.7 g/mol
Clave InChI: VLDHWODZJCRFIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY-61-3606, is a selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. The GPVI receptor is a key player in platelet activation and thrombosis, making BAY-61-3606 a promising drug candidate for the treatment of thrombotic diseases.

Mecanismo De Acción

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide selectively inhibits the GPVI receptor, which is expressed on the surface of platelets and plays a crucial role in platelet activation and thrombus formation. By blocking the GPVI receptor, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide reduces platelet activation and aggregation, thereby preventing the formation of thrombi.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a significant effect on platelet function in preclinical studies. It reduces platelet activation and aggregation, leading to a decrease in thrombus formation. 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in thrombotic diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly selective inhibitor of the GPVI receptor, making it a valuable tool for studying platelet function and thrombosis in vitro and in vivo. However, its selectivity may also limit its use in certain experimental settings, as other platelet receptors may also play a role in thrombus formation.

Direcciones Futuras

There are several potential future directions for the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide as a therapeutic agent. One possibility is the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the combination of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide with other antiplatelet agents to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential applications in thrombotic diseases.

Métodos De Síntesis

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the condensation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-[(6-chloropyridazin-3-yl)sulfamoyl]phenylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal to form the final product.

Aplicaciones Científicas De Investigación

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in thrombotic diseases such as stroke, myocardial infarction, and deep vein thrombosis. In preclinical studies, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in reducing platelet activation and thrombus formation without affecting hemostasis.

Propiedades

Nombre del producto

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Fórmula molecular

C16H14BrClN6O3S

Peso molecular

485.7 g/mol

Nombre IUPAC

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

Clave InChI

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

SMILES canónico

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.